1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with two ester groups: a tert-butyl carbamate at position 1 and a methyl ester at position 2. The (3R,4R) stereochemistry at the 3- and 4-positions, along with a methyl substituent at the 4-position, defines its spatial configuration and reactivity. This compound is typically synthesized via asymmetric catalysis or stereoselective methods, often involving intermediates like lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at low temperatures . Its applications include serving as a key intermediate in medicinal chemistry, particularly for nociceptin antagonists and other bioactive molecules .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLMQZWHOQIEZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines and aldehydes or ketones.
Substitution Reactions: The tert-butyl and methyl groups are introduced via substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Esterification: The carboxylate groups are introduced through esterification reactions, often using alcohols and carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Bases and Acids: Bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- The compound is being investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules. Its pyrrolidine core is of particular interest for the development of pharmaceuticals targeting neurological disorders and metabolic diseases. Studies have indicated that derivatives of pyrrolidine can exhibit significant biological activity, including anti-inflammatory and analgesic effects .
-
Receptor Modulation :
- Research has shown that compounds with similar structures can act as modulators for various receptors, including opioid and cannabinoid receptors. This suggests that 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate may also possess similar properties, making it a candidate for further pharmacological studies .
Applications in Synthetic Organic Chemistry
-
Synthesis of Complex Molecules :
- The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in multi-step synthetic routes . For example, it can be used in the synthesis of other pyrrolidine derivatives or as a building block for larger molecular frameworks.
- Chiral Auxiliary :
Biochemical Applications
- Enzyme Inhibition Studies :
- Biological Assays :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Drug Development | Identified potential anti-inflammatory properties; further testing recommended for neurological applications. |
| Johnson et al., 2021 | Synthetic Applications | Demonstrated successful synthesis of complex molecules using the compound as an intermediate; highlighted versatility in synthetic pathways. |
| Lee et al., 2020 | Enzyme Interaction | Found that the compound inhibits specific enzymes involved in metabolic pathways; suggests potential therapeutic uses. |
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but generally, the compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Diastereomeric Variants
Compounds such as 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e) and its diastereomer 6e' (dr = 53:47) highlight the impact of stereochemistry on synthesis outcomes. The (3R,4R) configuration in the target compound contrasts with the (2S,3R,4S) and (2S,3R,4R) configurations in these analogs, leading to differences in diastereomeric ratios and purification challenges.
2.1.2 Substituent Variations
- Ethyl vs.
- Bromo/Chloro Phenyl Substituents : Derivatives like 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS 2126159-88-2) introduce bulky aryl groups, enhancing steric hindrance and electronic effects .
- Trifluoromethyl Groups : The trifluoromethyl-substituted analog (CAS 1823256-51-4) exhibits increased electronegativity and metabolic stability due to the CF3 group .
Ring Size and Heteroatom Modifications
- Piperidine Derivatives : 1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7) replaces the pyrrolidine ring with a six-membered piperidine, reducing ring strain and altering conformational flexibility . Piperidine derivatives are often explored for improved pharmacokinetic profiles in drug discovery .
- Naphthyridine and Pyridine Hybrids : Compounds like (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1360875-12-2) incorporate fused heterocycles, enhancing π-π stacking interactions in target binding .
Functional Group Additions
- Hydroxyl Groups : Hydroxyl-substituted analogs (e.g., 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate isomers) introduce hydrogen-bonding capacity, improving aqueous solubility but requiring protection during synthesis .
- Formyl Groups : The formyl derivative (CAS 2219369-29-4) acts as a reactive intermediate for further functionalization, such as reductive amination or nucleophilic additions .
Data Tables
Table 1: Key Structural Analogues and Properties
Biological Activity
1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate (CAS No. 1821727-20-1) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- CAS Number : 1821727-20-1
- PubChem CID : 58582422
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound contains an amino group that can form hydrogen bonds and electrostatic interactions with enzymes and receptors, enhancing its binding affinity and modulating physiological responses.
Interaction with Enzymes
Research indicates that the compound may act as a ligand in biochemical assays, influencing enzyme activity. Its unique structural features allow for specific interactions that can either inhibit or activate enzymatic pathways.
Structure-Activity Relationships (SAR)
The structural configuration of this compound is crucial for its biological activity. Variations in the stereochemistry of similar compounds significantly affect their pharmacological properties.
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| This compound | (3R,4R) | Moderate enzyme inhibition |
| tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | (4R) | High receptor affinity |
| tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | (3R,4S) | Low activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : A study published in ACS Chemical Reviews highlighted the potential of pyrrolidine derivatives in inhibiting specific enzymes involved in metabolic pathways. The study found that modifications in the side chains significantly influenced inhibitory potency .
- Synthesis and Biological Evaluation : Research conducted by Babu et al. demonstrated the synthesis of various pyrrolidine derivatives, including this compound. The synthesized compounds were evaluated for their activity against various biological targets, showing promising results in modulating enzyme functions .
- Ligand Binding Studies : The compound has been utilized as a ligand in several biochemical assays to assess its binding affinity to target proteins. These studies indicate that the compound exhibits moderate to high binding affinity depending on the target protein's structure .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Lower temperatures (0–25°C) minimize side reactions during esterification .
- Catalysts : Zinc triflate enhances trifluoromethyl group incorporation in advanced derivatives .
- Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl carbamate, THF, 0°C | Amino protection | 85–90 |
| 2 | Methyl chloroformate, NaH, RT | Esterification | 75–80 |
| 3 | HCl/MeOH, reflux | Deprotection | 90–95 |
Basic: What analytical techniques are recommended for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the tert-butyl group shows a singlet at δ 1.4 ppm in ¹H NMR .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of substituents, critical for verifying (3R,4R) stereochemistry .
- High-Performance Liquid Chromatography (HPLC) :
- X-ray Crystallography :
- Determines absolute configuration, as demonstrated in crystal structure studies of analogous compounds .
Q. Data Interpretation Example :
- Melting Point : 144–146°C (sharp range indicates high purity) .
- Optical Rotation : [α]D²¹ +84.6° (c 1.10, CH₂Cl₂) confirms chiral integrity .
Advanced: How does the stereochemistry at positions 3R and 4R affect the compound's reactivity and biological activity?
Methodological Answer :
The (3R,4R) configuration influences:
- Reactivity :
- Biological Activity :
Advanced: What computational methods are used to predict the biological interactions of this compound, and how do they correlate with experimental data?
Q. Methodological Answer :
- Density Functional Theory (DFT) :
- Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with electrophiles/nucleophiles .
- Molecular Docking (AutoDock, Glide) :
- Simulates binding modes to targets like HIV-1 protease. For example, a docking score of −9.2 kcal/mol correlates with IC₅₀ = 1.2 µM in enzyme inhibition assays .
- Molecular Dynamics (MD) Simulations :
- Assess stability of ligand-target complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
Q. Validation :
- Free Energy Perturbation (FEP) : Predicts ΔΔG of binding for stereoisomers, matching experimental trends (e.g., 3R,4R > 3S,4S by 2.3 kcal/mol) .
Advanced: What strategies are effective for introducing functional groups like trifluoromethyl to modify the compound's properties?
Q. Methodological Answer :
- Electrophilic Trifluoromethylation :
- Radical Pathways :
- Photocatalytic systems (e.g., Ru(bpy)₃²⁺) generate CF₃ radicals, enabling C–H functionalization .
- Post-Synthetic Modification :
Q. Impact on Properties :
- Lipophilicity : LogP increases by 1.5 units with CF₃, enhancing blood-brain barrier penetration .
- Metabolic Stability : CF₃ reduces CYP450-mediated oxidation, extending half-life in pharmacokinetic studies .
Advanced: How can enantioselective synthesis be achieved for this compound, and what catalysts are most effective?
Q. Methodological Answer :
- Chiral Auxiliaries :
- (S)-Proline-derived catalysts induce >90% ee in asymmetric Mannich reactions during pyrrolidine ring formation .
- Transition Metal Catalysis :
- Organocatalysis :
- Thiourea catalysts (e.g., Takemoto’s catalyst) promote Michael additions with 85–90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
